

Application Notes and Protocols for HDAOS Assay for Glucose Oxidase

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Compound of Interest

Compound Name: HDAOS

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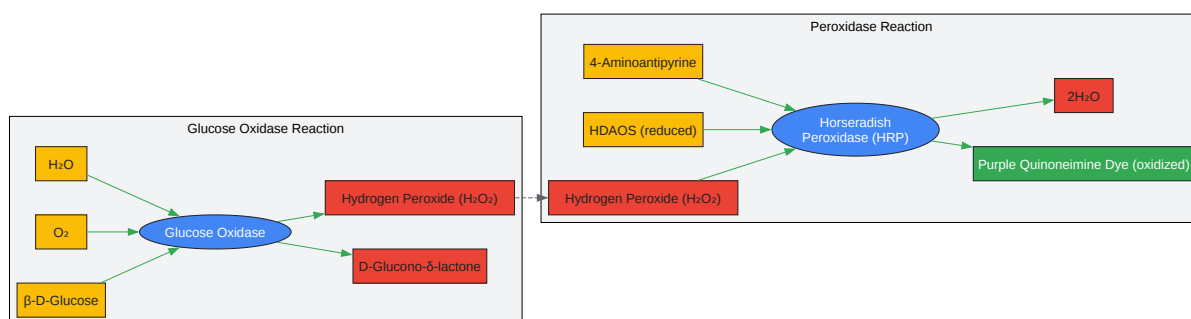
Introduction

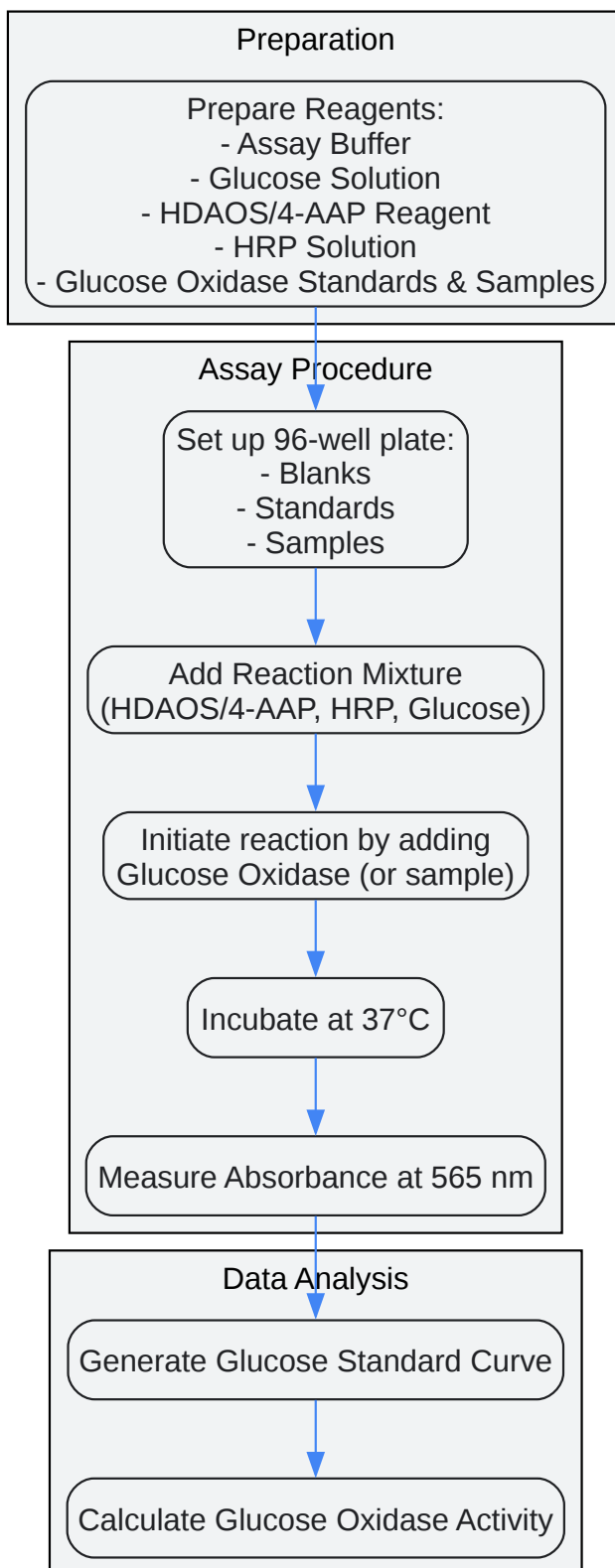
This document provides a detailed protocol for the determination of glucose oxidase (GOx) activity using a colorimetric assay based on the chromogenic substrate N,N-bis(2-hydroxy-3-sulfoethyl)-3,5-dimethoxyaniline (**HDAOS**). This assay is a sensitive and reliable method suitable for various research and drug development applications, including enzyme characterization, inhibitor screening, and quality control of glucose oxidase preparations.

The assay principle is based on the enzymatic oxidation of glucose by glucose oxidase, which produces hydrogen peroxide (H_2O_2). The generated H_2O_2 is then utilized by horseradish peroxidase (HRP) to catalyze the oxidative coupling of **HDAOS** and 4-aminoantipyrine (4-AAP). This reaction forms a water-soluble purple quinoneimine dye with a maximum absorbance at 565 nm. The intensity of the color produced is directly proportional to the glucose oxidase activity in the sample.

Signaling Pathway

The enzymatic cascade leading to the formation of the colored product is depicted below. Glucose oxidase first acts on β -D-glucose to produce D-glucono- δ -lactone and hydrogen peroxide. The subsequent peroxidase-catalyzed reaction utilizes the hydrogen peroxide to oxidize the chromogenic substrates.





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